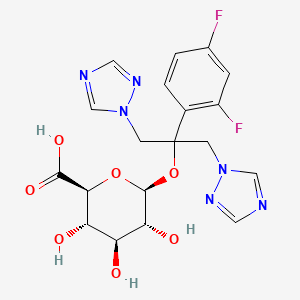

Fluconazole Glucuronide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIGLSHRFZUJD-RPUYLAQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747791 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136134-23-1 | |

| Record name | Fluconazole glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCONAZOLE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Mechanisms of Fluconazole Glucuronide Formation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Fluconazole (B54011) Glucuronidation

The UGT superfamily is composed of several isoforms with distinct but often overlapping substrate specificities. nih.gov Research has been directed at identifying the specific UGT isoforms responsible for the glucuronidation of fluconazole.

Studies have indicated that fluconazole is a selective inhibitor of UGT2B7. nih.govnih.gov This suggests a significant interaction between fluconazole and this particular isoform. While fluconazole itself is a substrate for glucuronidation, its inhibitory effect on UGT2B7 is a key characteristic. nih.gov Research has shown that fluconazole can inhibit the UGT2B7-catalyzed glucuronidation of other substrates, such as zidovudine (B1683550) (AZT). nih.govthieme-connect.com

Further investigations have screened fluconazole against a panel of UGT isoforms. While significant inhibition is observed with UGT2B7, its effects on other isoforms like UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, and 2B15 are generally negligible or minor at typical concentrations. nih.gov However, at higher concentrations, some inhibition of UGT1A1, UGT1A6, and UGT2B15 has been noted. nih.gov Fluconazole has also been reported to inhibit UGT2B4. nih.govresearchgate.net One study found that the UGT2B4/7 inhibitor fluconazole reduced recombinant UGT2B10 activity. nih.gov

The identification of UGT isoforms involved in fluconazole glucuronidation relies on established in vitro experimental strategies. bioivt.com These methods provide insights into the specific contributions of each enzyme.

A primary approach involves the use of recombinant human UGTs , which are individual UGT isoforms expressed in cell lines like HEK293. nih.govnih.gov This allows researchers to study the metabolic activity of a single enzyme in isolation. By incubating fluconazole with a panel of these recombinant enzymes, the isoforms capable of metabolizing the drug can be directly identified.

Another critical tool is the use of human liver microsomes (HLMs) . nih.govhelsinki.fi HLMs contain a mixture of drug-metabolizing enzymes, including various UGT isoforms, providing a more physiologically relevant environment. helsinki.fimdpi.com To pinpoint the contribution of specific UGTs within this complex mixture, chemical inhibition studies are performed. xenotech.com This involves using known selective inhibitors for different UGT isoforms. upol.cznih.gov For instance, the inhibition of fluconazole glucuronidation in HLMs by a selective UGT2B7 inhibitor would confirm the involvement of this isoform. nih.gov Fluconazole itself is often used as a selective inhibitor to phenotype the activity of UGT2B7 in HLM studies with other substrates. nih.govpharmgkb.org

Specific UGT1A and UGT2B Subfamily Contributions

Characterization of Fluconazole Glucuronidation Enzyme Kinetics

Understanding the enzyme kinetics of fluconazole glucuronidation is essential for predicting its metabolic fate. This involves determining key parameters that describe the efficiency and capacity of the enzymatic reaction.

The kinetics of fluconazole's interaction with UGT enzymes are often described by the Michaelis-Menten model. nih.govresearchgate.net This model relates the reaction velocity (v) to the substrate concentration ([S]) through two key parameters:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's affinity for the enzyme. A lower K_m indicates a higher affinity.

V_max (maximum velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies investigating the inhibitory effect of fluconazole on the glucuronidation of other drugs, like zidovudine (AZT), have determined the inhibitor constant (K_i) for fluconazole. nih.gov For competitive inhibition, the K_i value is analogous to the K_m of an inhibitor. In the absence of bovine serum albumin (BSA), the K_i value for fluconazole inhibition of AZT glucuronidation by UGT2B7 was determined to be 529 µM. nih.govumich.edu

Table 1: Michaelis-Menten Kinetic Parameters for Zidovudine (AZT) Glucuronidation by UGT2B7 in the Absence of BSA

| Parameter | Value (µM) |

| K_m (AZT) | 478 |

| K_i (Fluconazole) | 529 |

Data sourced from Rowland et al. (2006). nih.gov

Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site. This can either enhance or inhibit enzyme activity. While the direct allosteric modulation of fluconazole glucuronidation is not extensively detailed, the broader context of UGT modulation is relevant.

For instance, the presence of bovine serum albumin (BSA) in in vitro assays has been shown to significantly impact the kinetic parameters of UGT2B7-mediated reactions. nih.govresearchgate.net The addition of 2% BSA was found to decrease the K_m value for AZT glucuronidation by UGT2B7 from 478 µM to 70 µM, and the K_i for fluconazole inhibition from 529 µM to 73 µM, with little effect on V_max. nih.govumich.edu This suggests that BSA can enhance the apparent affinity of both the substrate and the inhibitor for the enzyme, possibly through an allosteric mechanism or by sequestering inhibitory fatty acids. researchgate.netmdpi.com Such findings highlight that the kinetic behavior of UGTs can be influenced by other molecules in the reaction environment, a factor that can be considered a form of allosteric modulation. nih.gov

Substrate Affinity and Saturation Behavior

Molecular Basis of Glucuronidation Regioselectivity (e.g., O-glucuronidation)

The chemical structure of fluconazole, a triazole antifungal agent, contains two tertiary hydroxyl groups. These functional groups are the primary sites for conjugation reactions. The formation of fluconazole glucuronide occurs via O-glucuronidation, where the glucuronic acid moiety is covalently linked to one of the hydroxyl groups of fluconazole. drugbank.com This reaction is highly regioselective, a characteristic determined by the specific three-dimensional structure of the UGT2B7 active site, which preferentially accommodates the fluconazole molecule in an orientation that facilitates the nucleophilic attack from the hydroxyl group. washington.edu

The catalytic mechanism within UGTs is thought to involve a general acid-base process. washington.edu A conserved histidine residue within the UGT active site is postulated to act as a base, deprotonating the hydroxyl group on the substrate (fluconazole). washington.edu This increases its nucleophilicity, enabling it to attack the C1 atom of the glucuronic acid moiety of the UDPGA cofactor. upol.cz The specificity of UGT2B7 for fluconazole suggests a precise fit between the substrate and the enzyme's binding pocket, ensuring the correct positioning for this regioselective conjugation.

Regulatory Aspects of UGT Expression and Activity Pertinent to Fluconazole Glucuronidation

The expression and activity of UGT enzymes, including UGT2B7, are tightly controlled by a complex network of regulatory mechanisms at the transcriptional and post-translational levels. These regulatory pathways ensure that the body can respond to exposure to various xenobiotics and maintain the homeostasis of endogenous compounds. physiology.org

The expression of UGT genes is largely controlled by ligand-activated transcription factors known as nuclear receptors. nih.gov These receptors act as sensors for xenobiotics and endogenous molecules, binding to specific response elements in the promoter or enhancer regions of UGT genes to induce or suppress their transcription. nih.govtandfonline.com This coordinate regulation allows for an adaptive response to chemical exposure. capes.gov.br

Key nuclear receptors involved in the regulation of UGTs include:

Pregnane X Receptor (PXR): PXR is a crucial regulator of xenobiotic metabolism, activated by a wide range of drugs. core.ac.uk PXR activation has been shown to upregulate several UGTs, playing a key role in drug detoxification pathways. capes.gov.brcore.ac.uk

Constitutive Androstane Receptor (CAR): Like PXR, CAR is essential for the detoxification of foreign compounds and the metabolism of endogenous molecules like bilirubin. core.ac.ukresearchgate.net It coordinately regulates phase I and phase II enzymes. capes.gov.br

Aryl Hydrocarbon Receptor (AhR): AhR is activated by environmental pollutants and other aromatic hydrocarbons, leading to the induction of drug-metabolizing enzymes. tandfonline.comcapes.gov.br

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a transcription factor that regulates the response to oxidative stress, and it is also involved in the regulation of UGT gene expression. tandfonline.com

The regulation of UGT2B7, the primary enzyme for fluconazole glucuronidation, is influenced by these pathways. For instance, the UGT1A1 promoter is induced by progesterone (B1679170) through a PXR-mediated mechanism, highlighting the role of nuclear receptors in hormone-regulated UGT expression. nih.gov The constitutive and inducible expression of UGTs is a result of complex interactions between these nuclear receptors and other tissue-specific transcription factors. nih.govtandfonline.com

Table 2: Key Nuclear Receptors in UGT Gene Regulation

| Nuclear Receptor | Abbreviation | General Function in UGT Regulation |

|---|---|---|

| Pregnane X Receptor | PXR | Senses xenobiotics (drugs) and induces expression of detoxification enzymes, including UGTs. core.ac.ukresearchgate.net |

| Constitutive Androstane Receptor | CAR | Regulates the expression of genes involved in drug and endobiotic (e.g., bilirubin) metabolism. core.ac.ukresearchgate.net |

| Aryl Hydrocarbon Receptor | AhR | Mediates response to environmental pollutants by inducing metabolic enzymes. tandfonline.comcapes.gov.br |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 | Controls the response to oxidative stress and contributes to the regulation of UGT genes. tandfonline.com |

Following protein synthesis, UGT enzymes undergo several post-translational modifications (PTMs) that are critical for their proper folding, stability, and catalytic function. researchgate.netmdpi.com UGTs are transmembrane glycoproteins localized primarily in the endoplasmic reticulum (ER). researchgate.netmdpi.com

N-linked Glycosylation: Many UGT proteins, including members of the UGT2B family, are glycosylated. nih.gov This modification, the attachment of N-glycans, is crucial for proper protein folding, stability, and catalytic activity. researchgate.netnih.gov Studies on UGT2B15 have shown that abolishing glycosylation leads to decreased glucuronidation activity. nih.gov

Enzyme Stability and Oligomerization: The stability of UGT enzymes can be influenced by specific amino acid residues that affect protein structure. nih.gov Furthermore, UGTs can exist as monomers and oligomers (homo- and heterodimers) within the ER membrane. nih.gov These protein-protein interactions can modulate enzymatic activity, and the formation of complexes with inactive splice variants can lead to inhibitory effects. nih.gov The lipid environment of the ER membrane itself also plays a role in regulating the stability and activity of UGTs. mdpi.com

Interindividual variability in drug metabolism is often attributed to genetic polymorphisms in drug-metabolizing enzymes. nih.govnih.gov Variations in the genes encoding UGTs can lead to altered enzyme function, which in turn affects the rate of glucuronidation. mdpi.com

Mechanistically, genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), can impact enzyme activity in several ways:

Altered Amino Acid Sequence: A non-synonymous SNP results in a change in the amino acid sequence of the enzyme. This can alter the protein's three-dimensional structure, affecting substrate binding affinity, catalytic efficiency (Vmax/Km), or protein stability. nih.gov

Aberrant Splicing: Genetic variations can lead to the creation or disruption of splice sites, resulting in altered mRNA transcripts and potentially non-functional or truncated protein products. nih.gov

While numerous polymorphisms have been identified for UGT enzymes, their clinical significance is an active area of research. mdpi.com For example, the UGT1A1*28 variant is associated with reduced expression of the UGT1A1 enzyme and has well-documented clinical implications for drugs metabolized by this isoform. nih.gov Although genetic variants for UGT2B7 exist, their impact on fluconazole metabolism may be limited, as only about 10% of a fluconazole dose is metabolized via this pathway. researchgate.netdrugbank.com

Table 3: General Mechanistic Impact of UGT Genetic Polymorphisms

| Type of Polymorphism | General Mechanistic Effect | Consequence for Enzyme Function |

|---|---|---|

| Non-synonymous SNP | Change in amino acid sequence. | Can alter protein folding, stability, substrate affinity, or catalytic activity. nih.gov |

| Promoter Variant | Altered transcription factor binding. | Can increase or decrease gene expression, leading to higher or lower enzyme levels. researchgate.net |

| Splice Site Variant | Aberrant mRNA splicing. | May produce truncated or non-functional proteins, leading to a loss of activity. nih.gov |

Compound Names Mentioned in this Article

4-methylumbelliferone (B1674119)

Bilirubin

Diclofenac

Estradiol

Estrone

Estriol

Fluconazole

this compound

Glucuronic acid

Labetalol

Phenylbutazone

Progesterone

Testosterone

Trifluoperazine

Uridine 5'-diphospho-glucuronic acid (UDPGA)

Zidovudine

Disposition and Excretion Pathways of Fluconazole Glucuronide

Pathways of Elimination from Biological Systems

The elimination of drug metabolites, particularly water-soluble conjugates like glucuronides, is a critical process for detoxification and clearance. nih.gov This elimination is primarily handled by the renal and biliary systems, which employ sophisticated mechanisms to remove these compounds from circulation. tandfonline.com

The kidneys are the principal route for the elimination of fluconazole (B54011) glucuronide. oup.comoup.com The renal excretion of glucuronide metabolites is a multi-step process involving glomerular filtration and active tubular secretion. oup.commhmedical.com Glomerular filtration allows free, unbound glucuronides in the plasma to pass into the filtrate. mhmedical.com However, a more significant mechanism for the efficient removal of these anionic compounds is active secretion in the proximal tubules. frontiersin.org This process involves the uptake of glucuronides from the blood into the tubular epithelial cells, followed by their efflux into the tubular lumen (urine). frontiersin.orgnih.gov While the parent drug fluconazole is primarily cleared by the kidneys with about 80% of the dose recovered as unchanged drug in urine, its glucuronide metabolite follows this same elimination pathway. drugbank.comnih.gov The high water solubility of the glucuronide conjugate facilitates its efficient renal clearance. nih.govtaylorandfrancis.com

Renal Excretion Mechanisms of Glucuronide Metabolites

Role of Membrane Transporters in Glucuronide Efflux and Uptake

The movement of hydrophilic glucuronide conjugates across cellular membranes is almost entirely dependent on membrane transport proteins. frontiersin.orgnih.gov These transporters are located on the basolateral (blood-facing) and apical (lumen-facing) membranes of key cells in the liver, kidneys, and intestine. frontiersin.orgnih.gov They are broadly categorized into uptake transporters, which move substrates into cells, and efflux transporters, which pump them out. mdpi.com

The ATP-binding cassette (ABC) superfamily of efflux transporters plays a crucial role in the excretion of glucuronide metabolites. nih.govnih.govuky.edu These transporters use the energy from ATP hydrolysis to move substrates against a concentration gradient. nih.gov

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is a key transporter located on the apical membrane of hepatocytes and renal proximal tubule cells. frontiersin.orgsolvobiotech.comchemisgroup.us It actively pumps a wide range of organic anions, particularly glucuronide conjugates, into the bile and urine, making it a primary driver of both biliary and renal excretion. frontiersin.orgmdpi.comsolvobiotech.com

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): Unlike MRP2, MRP3 is primarily located on the basolateral membrane of hepatocytes. frontiersin.orgchemisgroup.us Its main function is to efflux glucuronide conjugates from the liver back into the bloodstream for subsequent uptake and elimination by the kidneys. frontiersin.orgchemisgroup.us MRP3 is considered a fairly non-selective transporter for many glucuronides. helsinki.fipharmgkb.org

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): MRP4 is found on both the apical and basolateral membranes in the kidney and liver. frontiersin.orgchemisgroup.us It is involved in the transport of various endogenous and xenobiotic compounds, including certain glucuronide conjugates. frontiersin.orgpharmgkb.org Compared to MRP2 and MRP3, MRP4 tends to be more selective in its substrates. helsinki.fi

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is an important efflux transporter located on the apical membrane of the liver, intestine, and other barrier tissues. frontiersin.orgnih.gov It plays a significant role in the biliary excretion of glucuronide and sulfate (B86663) conjugates and can contribute to limiting the oral absorption of drugs and their metabolites. frontiersin.orgnih.govresearchgate.net

While these transporters are known to handle a vast array of glucuronides, specific studies identifying which of them transport fluconazole glucuronide are not available in the cited literature. However, based on its primary renal elimination route, it is plausible that transporters like MRP2 and/or MRP4 in the kidney are involved in its final excretion step into urine.

The uptake of glucuronide metabolites from the circulation into the liver and kidneys is mediated by members of the Solute Carrier (SLC) superfamily, specifically the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). frontiersin.orgnih.govnih.gov

Organic Anion Transporting Polypeptides (OATPs/SLCO): Primarily expressed in the liver, OATP1B1 and OATP1B3 are crucial for the hepatic uptake of a wide range of compounds, including numerous glucuronide metabolites, from the blood. frontiersin.orgchemisgroup.usaacrjournals.orgmdpi.com This uptake is the first step required for subsequent biliary excretion or efflux back into the circulation via MRP3. frontiersin.org

Organic Anion Transporters (OATs/SLC22A): These transporters are predominantly found in the kidneys. mdpi.com OAT1 and particularly OAT3 are expressed on the basolateral membrane of proximal tubule cells and are responsible for taking up organic anions, including glucuronides, from the blood into the kidney cells. frontiersin.org This active uptake concentrates the metabolites within the cells, facilitating their subsequent efflux into the urine by apical transporters like MRP2 and MRP4. frontiersin.orgnih.gov Given the renal elimination of this compound, OATs in the kidney are likely involved in its uptake from the blood.

Table 1: Key Membrane Transporters in Glucuronide Disposition

| Transporter | Family | Primary Location(s) | Function Regarding Glucuronides |

|---|---|---|---|

| OATP1B1/1B3 | SLCO | Liver (Basolateral) | Uptake from blood into hepatocytes. frontiersin.orgaacrjournals.org |

| OAT1/OAT3 | SLC22A | Kidney (Basolateral) | Uptake from blood into proximal tubule cells. frontiersin.orgmdpi.com |

| MRP2 | ABC | Liver (Apical), Kidney (Apical) | Efflux into bile and urine. frontiersin.orgsolvobiotech.com |

| MRP3 | ABC | Liver (Basolateral) | Efflux from hepatocytes back into blood. frontiersin.orgchemisgroup.us |

| MRP4 | ABC | Kidney (Apical), Liver (Apical/Basolateral) | Efflux into urine and blood/bile. frontiersin.orgpharmgkb.org |

| BCRP | ABC | Liver (Apical), Intestine (Apical) | Efflux into bile and intestinal lumen. frontiersin.orgresearchgate.net |

This table provides a general overview of transporter function for glucuronide metabolites as specific data for this compound is limited.

The interaction between a glucuronide metabolite and a transporter is not solely determined by the presence of the glucuronic acid moiety. The specificity of transport is a complex interplay of various molecular properties. nih.gov Research indicates that the structure, size, and shape of the aglycone (the parent molecule, in this case, fluconazole) are critical determinants of transporter specificity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Fluconazole |

| This compound |

| Fluconazole N-oxide |

| Zidovudine (B1683550) |

| Estrone-3-glucuronide |

| Estradiol-3-glucuronide |

| Estradiol-17-glucuronide |

| Estriol-3-glucuronide |

| Estriol-16-glucuronide |

Role of Organic Anion Transporters (OATs and OATPs) in Glucuronide Disposition

Comparative Metabolism of this compound Across Non-Human Species

The metabolic profile of fluconazole, particularly the formation of its glucuronide conjugate, exhibits notable variations across different species. While fluconazole is predominantly eliminated as an unchanged drug through the kidneys in humans and various animal models, the extent of its metabolism, including glucuronidation, is a critical factor in preclinical drug development. nih.govnih.gov Understanding these species-specific differences is essential for interpreting toxicological studies and for extrapolating animal data to predict human pharmacokinetics.

In Vitro Species Differences in Glucuronidation Rates and Pathways

In vitro studies using liver microsomes are a standard method for evaluating species-specific differences in drug metabolism, including glucuronidation reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. helsinki.fisemanticscholar.org For fluconazole, metabolism is a minor elimination pathway across most species tested, with renal excretion of the parent drug being the primary route. nih.gov In humans, only about 11% of a dose is excreted as metabolites in the urine, with this compound being the more prominent of two identified metabolites. nih.govoup.comoup.com

While direct comparative data on the in vitro rates of fluconazole glucuronidation across multiple species-specific liver microsomes is not extensively detailed in the literature, the principles of such differences are well-established for other compounds that undergo glucuronidation. For instance, studies on the investigational drug Ibucistat showed significant species differences in glucuronidation rates in liver microsomes, with dog liver microsomes (DLM) showing the highest metabolic capacity, followed by human (HLM) and then rat (RLM) microsomes. semanticscholar.org Such studies typically reveal variations in both the affinity of the enzyme for the substrate (Km) and the maximum reaction velocity (Vmax). semanticscholar.orgresearchgate.net

General investigations into UGT activity have revealed significant differences between humans and various animal species. helsinki.fi The N-glucuronidation of the sedative dexmedetomidine, for example, was found to be efficient in human liver microsomes but occurred at very low rates in microsomes from rats, mice, rabbits, dogs, and monkeys. helsinki.fi Furthermore, some species, like cats, are known to have a generally lower capacity for glucuronide conjugate formation compared to other mammals. dvm360.com These examples underscore the importance of conducting species-specific in vitro assessments, as the metabolic pathway in one species may not be representative of another. rsc.org

Table 1: Illustrative Example of Species Differences in In Vitro Glucuronidation Kinetics for the Compound Ibucistat This table demonstrates the type of data generated in comparative in vitro metabolism studies. The values show significant variation in metabolic affinity (Km) and capacity (Vmax) between species for a drug undergoing glucuronidation.

| Species | Liver Microsomes | Metabolic Affinity (Km) | Metabolic Capacity (Vmax) |

| Human | HLM | Lowest Affinity | Intermediate Activity |

| Dog | DLM | Strongest Affinity | Strongest Activity |

| Rat | RLM | Intermediate Affinity | Weakest Activity |

| Data derived from descriptive findings for Ibucistat in Molecules (2018). semanticscholar.org |

Predictive Capacity of Animal Models for Glucuronide Disposition

Studies evaluating the ability of preclinical animal models to predict human fe have found statistically significant correlations between fe values in humans and those in rats, dogs, and monkeys (r > 0.70 for all species). escholarship.org Among these, the dog model has been identified as the most reliable predictor of human fe, with 72% of fe values from dogs falling within a two-fold range of the corresponding human values. escholarship.org

For fluconazole, there is a high degree of concordance in the primary elimination pathway across species, which supports the predictive value of these animal models.

Table 2: Comparison of Fluconazole Excretion as Unchanged Drug in Humans and Animal Models This table shows the high percentage of fluconazole excreted unchanged in the urine across different species, indicating that metabolism, including glucuronidation, is a minor pathway in all listed species.

| Species | Unchanged Drug in Urine (% of Dose) | Source |

| Human | ~80% | nih.govoup.com |

| Dog | ~70% | nih.gov |

| Rat | ~70% | nih.gov |

| Mouse | ~70% | nih.gov |

The high fe values observed in rats and dogs align well with the high fe value in humans, correctly predicting that metabolism is not the primary driver of fluconazole clearance. nih.govescholarship.org Consequently, these animal models accurately forecast that glucuronidation will be a minor metabolic pathway in humans. This predictive success for the main disposition pathway provides confidence that these models can be used to contextualize the role of minor metabolites like this compound. However, it is important to acknowledge that in vitro to in vivo extrapolation (IVIVE) for UGT-mediated clearance can be complex, and microsomal studies may sometimes under-predict in vivo clearance, reinforcing the value of integrated analysis with in vivo animal data. researchgate.net

Analytical Methodologies for Fluconazole Glucuronide Quantification and Structural Elucidation

Sample Preparation Techniques for Complex Biological Matrices

The analysis of fluconazole (B54011) glucuronide from biological matrices such as microsomal incubations and ex vivo animal samples necessitates meticulous preparation to remove interfering substances and concentrate the analyte.

For in vitro studies, human liver microsomes (HLMs) are commonly used to generate and study glucuronide metabolites. The preparation of these incubations involves several key steps. Microsomes are often activated with a pore-forming peptide like alamethicin (B1591596) to ensure the co-factor, uridine-5'-diphosphoglucuronic acid (UDPGA), has access to the active site of the UGT enzymes within the microsomal vesicles. nih.gov The incubation mixture typically contains the microsomes (e.g., 0.2-1.0 mg/mL protein), the substrate (fluconazole), UDPGA, magnesium chloride (MgCl₂), and a buffer such as Tris-HCl or sodium phosphate (B84403) to maintain a physiological pH (typically 7.4). mdpi.comnih.gov

To better mimic in vivo conditions and optimize enzyme activity, bovine serum albumin (BSA) is frequently added to the microsomal incubation. nih.gov The presence of BSA can significantly increase the rate of glucuronidation, primarily by reducing the Michaelis constant (Kₘ) of the reaction. nih.gov This effect is thought to be due to BSA sequestering inhibitory fatty acids that may be present or released during the incubation. mdpi.com

For ex vivo animal samples, the preparation technique depends on the matrix. Plasma samples are typically prepared by centrifugation to separate the plasma from whole blood, after which it can be stored at low temperatures (e.g., -70°C) until analysis. avma.org Solid tissue samples from animal studies (e.g., liver, kidney, brain) require homogenization. charnwooddiscovery.com This is efficiently achieved using bead-based homogenizers, which can grind and lyse the tissue. charnwooddiscovery.com For analysis of sensitive biomarkers or metabolites, this process can be performed under cooled conditions (e.g., 0˚C) to prevent degradation. charnwooddiscovery.com Following homogenization in a suitable buffer, a further extraction step, such as protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with methylene (B1212753) chloride, is employed to isolate the analyte from the complex tissue lysate. researchgate.netnih.gov

Table 1: Typical Components of an In Vitro Microsomal Incubation for Glucuronidation Studies

| Component | Purpose / Typical Concentration | Source(s) |

|---|---|---|

| Liver Microsomes | Source of UGT enzymes (e.g., 0.2-1.0 mg/mL protein) | mdpi.comnih.gov |

| Buffer (e.g., Tris-HCl) | Maintain physiological pH (e.g., 50-100 mM, pH 7.4) | nih.govmdpi.com |

| Fluconazole | Substrate for glucuronidation | nih.govnih.gov |

| UDPGA | Glucuronic acid donor (co-factor, e.g., 1-5 mM) | nih.govnih.gov |

| MgCl₂ | Enzyme co-factor (e.g., 4-5 mM) | nih.govmdpi.com |

| Alamethicin | Pore-forming agent to activate microsomes (e.g., 25-50 µg/mg protein) | nih.govmdpi.com |

| Bovine Serum Albumin (BSA) | Sequesters inhibitors, enhances activity (e.g., 1-2.25%) | nih.govnih.gov |

**4.2. Advanced Chromatographic Separation Approaches

Chromatography is essential for separating fluconazole glucuronide from the parent drug, endogenous matrix components, and other potential metabolites before detection.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of pharmaceuticals and their metabolites. For resolving glucuronides, which are significantly more polar than their parent aglycones, reversed-phase (RP) HPLC is most common. In RP-HPLC, a nonpolar stationary phase, such as octadecylsilane (B103800) (ODS, C18), is used with a polar mobile phase. google.comresearchgate.net The retention of compounds is primarily governed by hydrophobic interactions; thus, the polar this compound will elute earlier than the more hydrophobic parent fluconazole. researchgate.net

Method development involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. google.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of polar metabolites from the parent drug and late-eluting matrix interferences within a reasonable analysis time. google.com The selectivity of the separation can be fine-tuned by adjusting the mobile phase pH, the type of organic modifier, and the specific chemistry of the stationary phase. google.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher efficiency and resolution compared to traditional HPLC. lcms.cz This allows for much faster analyses and increased sample throughput without sacrificing separation quality. lcms.cz A key advantage is the ability to scale existing HPLC methods to UPLC, resulting in dramatically shorter run times and reduced solvent consumption. lcms.cz For instance, scaling a 15-minute HPLC method for fluconazole to a UPLC system can shorten the run time to under 3 minutes. researchgate.netlcms.cz

The enhanced resolving power of UPLC is particularly beneficial for separating drug metabolites from the parent compound, a common challenge in bioanalysis. uni-muenchen.de For other azole antifungals like posaconazole, UPLC has been shown to successfully resolve the parent drug from its glucuronide metabolites, preventing analytical interferences. researchgate.netuni-muenchen.de The combination of speed and high resolution makes UPLC an ideal platform for applications requiring the analysis of large numbers of samples, such as in pharmacokinetic studies or therapeutic drug monitoring. researchgate.net

Table 2: Comparison of Scaled HPLC vs. UPLC Methods for Fluconazole Analysis

| Parameter | Original HPLC Method | Scaled UPLC Method | Source(s) |

|---|---|---|---|

| Column Particle Size | 3.5 µm | 1.6 µm | lcms.cz |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 75 mm | lcms.cz |

| Flow Rate | 0.500 mL/min | 0.228 mL/min | lcms.cz |

| Injection Volume | 20 µL | 1.5 µL | lcms.cz |

| Result | Standard run time | Increased throughput, lower solvent use | lcms.cz |

High-Performance Liquid Chromatography (HPLC) for Glucuronide Resolution

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is the definitive tool for the detection and structural characterization of metabolites, prized for its sensitivity and specificity.

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying low-level analytes like fluconazole and its glucuronide in complex biological matrices. farmaciajournal.com The technique operates in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity. nih.govfrontiersin.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. farmaciajournal.comfrontiersin.org

For fluconazole, a common MRM transition is m/z 307.1 → 238.2. nih.gov A similar specific transition would be developed for this compound. The use of a stable isotope-labeled internal standard (e.g., fluconazole-d4) is crucial for the most accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. researchgate.netnih.gov LC-MS/MS methods for fluconazole have been validated with lower limits of quantification (LLOQ) in the low ng/mL range, demonstrating high sensitivity. nih.govfrontiersin.org A critical consideration when analyzing glucuronide conjugates is the potential for in-source fragmentation, where the labile glucuronide moiety breaks off in the ion source of the mass spectrometer, causing the metabolite to be incorrectly detected as the parent drug. uni-muenchen.de Careful optimization of the ion source conditions (e.g., cone voltage) and adequate chromatographic separation are essential to prevent this interference and ensure accurate quantification of both the parent drug and its glucuronide metabolite. uni-muenchen.de

In a typical workflow, HRMS is used to screen for potential metabolites after an in vitro incubation. nih.gov The instrument acquires full-scan data, and the resulting accurate mass data is processed to find masses corresponding to predicted metabolic transformations, such as the addition of a glucuronic acid moiety (+ 176.0321 Da). Once a putative metabolite is detected, its structure is further investigated using data-dependent MS/MS analysis. nih.gov The fragmentation pattern of the metabolite provides structural confirmation. For a glucuronide conjugate, a characteristic neutral loss of 176 Da (the glucuronic acid group) in the MS/MS spectrum is a strong indicator of its identity. nih.gov This combination of accurate mass measurement of the precursor ion and characteristic fragmentation of the product ions provides unambiguous identification of the metabolite. nih.gov

Table 3: Mass Spectrometry Data for Fluconazole and its Glucuronide

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key MS Technique Application | Source(s) |

|---|---|---|---|---|

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.1041 | LC-MS/MS (MRM for quantification) | nih.govgoogle.com |

| This compound | C₁₉H₂₀F₂N₆O₇ | 482.1362 | HRMS (Accurate mass for formula confirmation), MS/MS (Neutral loss of 176 Da for identification) | nih.govfda.gov |

Application of Data-Dependent Acquisition and Neutral Loss Scans for Metabolite Identification

The identification of this compound in complex biological matrices is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-dependent acquisition (DDA) is a powerful tool in this context. In a DDA workflow, the mass spectrometer performs a full scan to detect all ions present in a sample. Based on predefined criteria, such as ion intensity, the instrument then automatically selects the most abundant precursor ions for fragmentation, generating product ion spectra. uoa.gr This allows for the structural elucidation of unknown compounds.

A key strategy for specifically targeting glucuronide conjugates like this compound is the use of neutral loss scans. nih.gov During fragmentation in the mass spectrometer, glucuronide conjugates characteristically lose the glucuronic acid moiety, which has a neutral mass of 176.0321 Da. nih.govresearchgate.net By setting the mass spectrometer to scan for this specific mass loss between the precursor ion and the fragment ions, researchers can selectively identify potential glucuronide metabolites within a complex mixture. nih.gov This approach significantly enhances the efficiency of metabolite identification. For instance, the analysis of a sample containing this compound would show a precursor ion corresponding to the mass of the conjugate, and a prominent product ion corresponding to the mass of the parent fluconazole, with the mass difference being that of the lost glucuronic acid. researchgate.net

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance for synthesized standards)

While mass spectrometry provides strong evidence for the identity of a metabolite, definitive structural confirmation often requires spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For a metabolite like this compound, NMR can unequivocally determine the site of glucuronidation on the parent fluconazole molecule. researchgate.net

Due to the complexity of biological samples and the often-low concentrations of metabolites, NMR analysis is typically performed on synthesized reference standards of the metabolite. nih.gov The synthesized this compound is purified and then subjected to various NMR experiments (e.g., 1H NMR, 13C NMR, and correlation spectroscopies like ROESY). nih.gov The resulting spectra provide a unique fingerprint of the molecule's structure, confirming the connectivity of atoms and the stereochemistry of the glucuronide linkage. researchgate.netnih.gov This confirmed structure of the standard can then be used to verify the identity of the metabolite detected in biological samples by comparing their chromatographic and mass spectrometric properties. google.com

Method Validation Parameters for Glucuronide Analysis

To ensure the reliability and accuracy of quantitative data for this compound, the analytical method used must be thoroughly validated. unodc.orgpmda.go.jp Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. pmda.go.jpeuropa.euresearchgate.net The key validation parameters include:

Specificity/Selectivity: This ensures that the analytical method can unequivocally measure the analyte of interest (this compound) in the presence of other components in the sample, such as the parent drug (fluconazole), other metabolites, and matrix components. nih.govbiopharminternational.com This is typically assessed by analyzing blank samples and samples spiked with potential interfering substances. nih.gov

Linearity: This establishes the relationship between the analytical signal and the concentration of the analyte over a defined range. ijrpr.com A calibration curve is generated by analyzing samples with known concentrations of this compound, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. researchgate.netnih.gov

Accuracy: This refers to the closeness of the measured concentration to the true concentration. pmda.go.jp It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured values to the nominal values. biopharminternational.com The deviation should be within acceptable limits, typically ±15% (or ±20% for the lower limit of quantification). biopharminternational.com

Precision: This describes the degree of scatter between a series of measurements of the same sample. pmda.go.jp It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). biopharminternational.com Precision is assessed at different levels: intra-day (within the same day) and inter-day (on different days) to evaluate the method's repeatability and intermediate precision. researchgate.net The RSD should generally not exceed 15% (20% at the LLOQ). biopharminternational.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govijrpr.com The LOQ is a critical parameter for pharmacokinetic studies where low concentrations of the metabolite may need to be measured. europa.eu

Below is a table summarizing typical acceptance criteria for these validation parameters based on regulatory guidelines.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. biopharminternational.com | No significant interfering peaks at the retention time of the analyte in blank samples. nih.gov |

| Linearity | The ability to produce results directly proportional to the analyte concentration within a given range. ijrpr.com | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Accuracy | The closeness of the measured value to the true value. pmda.go.jp | Mean value should be within ±15% of the nominal value (±20% at LLOQ). biopharminternational.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. pmda.go.jp | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). biopharminternational.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijrpr.com | Typically defined by a signal-to-noise ratio of 3:1. uni-muenchen.de |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijrpr.com | The lowest concentration on the calibration curve that meets accuracy and precision criteria. europa.eu |

Theoretical and Mechanistic Considerations of Glucuronide Chemical Reactivity and Stability

Chemical Stability of the Glucuronidic Bond in Various pH Environments

The stability of the glucuronidic bond is highly dependent on its chemical nature (e.g., O-, S-, or N-linked) and the surrounding pH. Generally, N-glucuronides are considered more stable against non-enzymatic hydrolysis than O- or S-glucuronides, particularly under neutral or basic conditions. However, they can exhibit lability at low pH. washington.edu

To illustrate the effect of pH on the stability of a different type of N-glucuronide, the following table presents data on the hydrolysis of benzidine (B372746) N-glucuronide. It should be noted that this is a primary arylamine N-glucuronide and may exhibit different stability compared to the tertiary triazole N-glucuronide of fluconazole (B54011).

Table 1: Example of pH-Dependent Hydrolysis for an N-Glucuronide (Benzidine N-Glucuronide) (Disclaimer: This data is for a different compound and is for illustrative purposes only.)

Potential for Hydrolysis by Beta-Glucuronidase Enzymes

Beta-glucuronidase (β-glucuronidase) is an enzyme that catalyzes the cleavage of β-D-glucuronic acid from various aglycones. This enzymatic hydrolysis is a critical step in the "futile cycling" of some drugs, where a detoxified glucuronide metabolite is reactivated by cleavage in certain tissues. washington.edu The susceptibility of a glucuronide to this enzyme is highly dependent on its structure.

Generally, N-glucuronides are poor substrates for β-glucuronidase compared to O-glucuronides. washington.edu Some N-glucuronides, particularly those at a quaternary nitrogen, can be highly resistant to enzymatic hydrolysis. washington.edu For example, studies on the N-glucuronides of ketotifen, a drug with a piperidylidene ring, showed that different isomers were hydrolyzed by E. coli β-glucuronidase at different rates, and one isomer was particularly slow to hydrolyze. researchgate.net Similarly, the main N-glucuronide metabolite of another compound was found to be resistant to β-glucuronidase, while a minor isomer was susceptible.

For triazole N-glucuronides, such as those of the drug FYX-051, both N(1)- and N(2)-glucuronides are formed. researchgate.net While studies have identified these metabolites, specific rates of their hydrolysis by β-glucuronidase are not detailed. In the case of fluconazole, research has shown that the parent drug itself does not inhibit E. coli β-glucuronidase. researchgate.net While this does not directly describe the susceptibility of its glucuronide metabolite, the general resistance of N-glucuronides suggests that fluconazole glucuronide is likely to be a poor substrate for this enzyme. washington.eduresearchgate.net

Table 2: General Susceptibility of Glucuronide Types to β-Glucuronidase Hydrolysis

Intramolecular Rearrangements of Glucuronide Conjugates (e.g., acyl migration)

A significant pathway of chemical reactivity for certain glucuronides is intramolecular rearrangement, with acyl migration being the most prominent example. researchgate.net This process is unique to acyl glucuronides, which are ester conjugates of carboxylic acid-containing drugs. washington.eduwashington.edu In acyl migration, the aglycone (the drug moiety) moves from its initial C-1 attachment point on the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, or C-4 positions. researchgate.net This rearrangement forms positional isomers that have different chemical stabilities and are often resistant to hydrolysis by β-glucuronidase. washington.eduwashington.edu

This reaction mechanism is fundamentally not applicable to this compound. This compound is an N-glucuronide, meaning the linkage between fluconazole and glucuronic acid is a carbon-nitrogen bond (specifically, at a triazole ring nitrogen), not an ester bond. washington.eduwashington.edu The absence of the acyl (ester) functional group precludes the possibility of acyl migration. Therefore, intramolecular rearrangement via acyl migration is not a relevant degradation or reactivity pathway for this compound. The primary non-enzymatic degradation pathway remains the hydrolysis of the N-glucuronidic bond, as discussed in section 5.1.

Quantitative Structure-Property Relationships (QSPR) in Predicting Glucuronide Stability

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties and reactivity of chemicals based on their molecular structure. In drug metabolism, QSPR models have been developed to predict the stability of metabolites, which can help in the early assessment of potential toxicity. researchgate.net

The vast majority of QSPR studies on glucuronide stability have focused on acyl glucuronides. researchgate.net This is because their inherent reactivity, driven by hydrolysis and acyl migration, can lead to the formation of protein adducts and potential idiosyncratic drug toxicity. hyphadiscovery.comhyphadiscovery.com For these models, various molecular descriptors are calculated for the parent drug (aglycone) and correlated with experimentally determined degradation rates. These descriptors often include:

Electronic properties: Partial atomic charge at the carbonyl carbon, Hammett constants, and calculated pKa.

Steric parameters: Taft E parameters and other descriptors of molecular size and shape.

Quantum chemical descriptors: Calculated energies of molecular orbitals (e.g., HOMO, LUMO).

Table 3: Common Descriptors Used in QSPR Models for Acyl Glucuronide Stability

A literature search did not yield specific QSPR models developed for predicting the stability of this compound or other triazole N-glucuronides. The development of such models has been hampered by a lack of extensive experimental data and the fact that N-glucuronides are generally more stable and less reactive than their acyl counterparts, making them a lower priority for toxicity-related prediction. researchgate.net Future development of QSPR models for N-glucuronides would require a systematic collection of stability data across a diverse set of N-linked conjugates.

Table of Mentioned Compounds

Mechanistic Contributions of Glucuronidation to Fluconazole Disposition

Influence on Systemic Clearance Mechanisms of Fluconazole (B54011)

The systemic clearance of fluconazole is predominantly governed by renal excretion, with metabolism playing a secondary role. drugbank.comoup.com Pharmacokinetic studies in healthy individuals have demonstrated that approximately 80% of an administered fluconazole dose is excreted in the urine as the unchanged parent drug. drugbank.comnih.gov

Metabolism accounts for only about 11% of the dose, which is subsequently eliminated in the urine as metabolites. drugbank.comnih.gov Research involving radiolabeled fluconazole identified two primary metabolites in urine: a glucuronide conjugate of fluconazole and a fluconazole N-oxide. nih.gov The formation of fluconazole glucuronide accounts for approximately 6.5% of an administered dose. drugbank.comnih.gov Studies have also noted that there is no significant circulating concentration of these metabolites in plasma, suggesting that their formation is part of an efficient elimination process rather than contributing to a systemic metabolic load. nih.gov

| Compound | Percentage of Administered Dose | Excretion Route |

|---|---|---|

| Unchanged Fluconazole | ~80% | Urine |

| This compound | ~6.5% | Urine |

| Fluconazole N-oxide | ~2.0% | Urine |

| Total Fecal Excretion | ~2.3% | Feces |

Role in Biliary and Renal Elimination Pathways of Fluconazole-Related Compounds

The conversion of a drug to its glucuronide conjugate increases its polarity and molecular weight, which typically facilitates its elimination via renal or biliary pathways. helsinki.fi For fluconazole and its related compounds, the renal pathway is the principal route of elimination. drugbank.com

The vast majority of fluconazole-related compounds are cleared through the kidneys. As detailed in pharmacokinetic studies, about 91% of the total radioactivity from a radiolabeled dose of fluconazole was recovered in the urine. nih.gov This urinary excretion is composed mainly of the unchanged drug (~80%), with this compound representing 6.5% of the dose and fluconazole N-oxide accounting for another 2.0%. nih.gov

Biliary excretion, which results in elimination through feces, is a minor pathway for the disposition of fluconazole and its metabolites. nih.gov In a study utilizing radiolabeled fluconazole, only 2.3% of the administered radioactivity was recovered in the feces, indicating that biliary clearance plays a minimal role in the elimination of these compounds. nih.gov The formation of this compound, therefore, primarily serves to prepare the compound for efficient renal, not biliary, excretion.

| Excretion Pathway | Route | Percentage of Total Excreted Dose | Notes |

|---|---|---|---|

| Renal Excretion | Urine | ~91% | Includes unchanged drug and metabolites. nih.gov |

| Biliary Excretion | Feces | ~2.3% | Represents a minor elimination pathway. nih.gov |

Theoretical Implications for Fluconazole Metabolism Pathway Regulation

While glucuronidation is a minor metabolic pathway for fluconazole itself, fluconazole has a significant regulatory influence on the glucuronidation pathway for other drugs. nih.govemcrit.org This interaction is based on fluconazole's ability to inhibit specific UDP-glucuronosyltransferase (UGT) enzymes, the family of enzymes responsible for catalyzing glucuronidation reactions. wikipedia.orgnih.gov

Research has identified fluconazole as a relatively selective and competitive inhibitor of the UGT2B7 isoform. nih.govresearchgate.net This has direct clinical implications. For example, the drug zidovudine (B1683550) (AZT) is cleared almost exclusively by glucuronidation via UGT2B7. nih.gov Co-administration of fluconazole can significantly decrease the clearance of AZT, leading to increased plasma concentrations of the latter. nih.gov This demonstrates fluconazole's capacity to regulate metabolic pathways external to its own primary disposition route.

The inhibitory effect of fluconazole on UGTs appears to be selective. Studies investigating the metabolism of midazolam metabolites (1'-hydroxymidazolam and 4-hydroxymidazolam), which are glucuronidated by other UGTs such as UGT1A4, showed that fluconazole had no effect on their conjugation at clinically relevant concentrations. nih.gov

Advanced Research Directions and Future Perspectives on Fluconazole Glucuronide

Development of Novel Analytical Assays for Enhanced Specificity and Throughput

The accurate quantification of Fluconazole (B54011) Glucuronide in biological matrices is paramount for detailed pharmacokinetic studies. While various methods exist for the parent drug, the development of assays with enhanced specificity and high-throughput capabilities for its glucuronide metabolite is an active area of research.

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of drug metabolites. These methods offer high selectivity and sensitivity, allowing for the precise measurement of Fluconazole Glucuronide even at low concentrations. For instance, a rapid and sensitive LC-MS/MS method was developed to quantify fluconazole in human plasma, which can be adapted to specifically detect and quantify its glucuronide metabolite by optimizing the mass transitions. nih.govfrontiersin.org The use of multiple reaction monitoring (MRM) mode in LC-MS/MS ensures high selectivity by monitoring specific precursor and product ion transitions unique to this compound. frontiersin.orgrsc.orgresearchgate.net

High-throughput screening (HTS) assays are also being developed to rapidly assess the potential for drug-drug interactions related to glucuronidation. Fluorescence-based microplate assays, for example, can be used to screen for inhibitors of specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, which is involved in fluconazole metabolism. researchgate.netnih.gov These assays utilize fluorogenic probe substrates that, upon glucuronidation, produce a fluorescent signal, allowing for the rapid evaluation of a large number of compounds. researchgate.net While often used to screen for inhibitors of UGTs, these HTS technologies can be adapted to quantify the formation of specific glucuronides, including this compound, providing a platform for rapid and efficient analysis. wiley.com

Furthermore, the development of specific immunoassays for this compound could offer a complementary approach. Although less common than chromatographic methods for quantitative analysis, immunoassays can provide high-throughput capabilities for screening purposes. google.com The generation of monoclonal antibodies specific to the this compound conjugate would be a critical step in developing such an assay.

Table 1: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection of specific parent and fragment ions. | High specificity, high sensitivity, and accurate quantification. | Requires sophisticated instrumentation and expertise. | nih.govfrontiersin.orgresearchgate.net |

| High-Throughput Screening (Fluorescence-based) | Enzymatic reaction with a fluorogenic probe substrate, where the formation of the glucuronide results in a change in fluorescence. | Rapid screening of multiple samples, suitable for automation. | Indirect measurement, potential for interference from other compounds. | researchgate.netnih.govwiley.com |

| Immunoassay (ELISA) | Utilizes specific antibodies to detect and quantify the target analyte. | High throughput, relatively simple procedure. | Potential for cross-reactivity, may be less precise than LC-MS/MS for quantification. | google.com |

Integration of Omics Technologies in Glucuronidation Research

The "omics" revolution has provided powerful tools to investigate complex biological processes, including drug metabolism. The integration of transcriptomics, proteomics, and metabolomics offers a comprehensive understanding of fluconazole glucuronidation.

Computational Modeling and Simulation of Glucuronidation Processes

Computational approaches have become indispensable tools in modern drug discovery and development, offering the ability to predict and simulate complex biological processes.

In Silico Prediction of Glucuronidation Sites and Kinetics

In silico models can predict the potential sites of glucuronidation on a drug molecule and estimate the kinetics of the reaction. dntb.gov.uadoi.org These models are often based on the physicochemical properties of the drug and the known substrate specificities of different UGT enzymes. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the likelihood of a compound being a substrate for a particular UGT isoform. While direct in silico prediction of fluconazole's glucuronidation site is an area of ongoing research, the principles have been applied to predict the inhibitory effects of fluconazole on the metabolism of other drugs. semanticscholar.org

Molecular Docking and Dynamics Simulations for UGT-Fluconazole Glucuronide Interactions

Molecular docking and molecular dynamics (MD) simulations provide a three-dimensional view of how fluconazole interacts with the active site of UGT enzymes, such as UGT2B7. unimi.it Docking studies can predict the binding orientation and affinity of fluconazole within the enzyme's catalytic pocket. rsc.org MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time, providing insights into the conformational changes that occur during the binding and catalytic process. researchgate.net These simulations can help to explain the specificity of UGT2B7 for fluconazole and can be used to design new molecules with altered metabolic profiles. While the crystal structure of UGT2B7 is not fully resolved, homology models are often used for these simulations. unimi.it

Elucidation of Inter-Individual and Species-Specific Differences in Fluconazole Glucuronidation (mechanistic basis)

The glucuronidation of fluconazole, while a minor metabolic pathway in humans, is subject to variability that can be attributed to differences between individuals and across species. drugbank.com The mechanistic basis for this variability lies primarily in the function and expression of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. physiology.org

Inter-Individual Differences:

Significant inter-individual variability is a hallmark of drug glucuronidation, and the enzymes metabolizing fluconazole are no exception. researchgate.net This variation is largely controlled by the expression and activity of UGT enzymes, which can be influenced by genetic and non-genetic factors. physiology.org Genetic polymorphisms in UGT genes can lead to the production of enzymes with altered catalytic activity, stability, or expression levels, resulting in distinct metabolic phenotypes (e.g., poor, intermediate, or extensive metabolizers). helsinki.fi While specific polymorphisms affecting fluconazole glucuronidation are not extensively detailed, the enzymes implicated in its metabolism, such as members of the UGT2B family, are known to be polymorphic. nih.govdrugbank.com For instance, research on other drugs metabolized by UGT2B7, the primary enzyme inhibited by fluconazole, shows significant variability in metabolic rates among individuals, which is often linked to genetic variants. researchgate.net

Non-genetic factors also contribute to the observed differences. The inducible nature of UGTs means their expression can be altered by co-administered drugs, dietary components, and disease states, further diversifying the metabolic landscape from one individual to another. physiology.org

Species-Specific Differences:

Considerable differences in drug metabolism are observed across various species, which complicates the extrapolation of animal data to humans. helsinki.fi These differences are rooted in the variations within the UGT enzyme superfamily itself, including the number of functional genes and their substrate specificities. helsinki.firesearchgate.net For example, while UGT2B7 is a key enzyme in human drug metabolism, the orthologous enzymes in preclinical species like rats and dogs may exhibit different substrate affinities and catalytic efficiencies. nih.govresearchgate.net

Studies comparing the glucuronidation of various compounds in liver microsomes from humans, rats, and dogs consistently reveal species-dependent kinetic parameters. For some substrates, dogs may show the highest affinity, while human or rat liver microsomes show lower affinity or activity. researchgate.net Although detailed comparative studies on fluconazole glucuronidation across multiple species are limited, the known species-specificity of UGT enzymes suggests that the rate and extent of this compound formation would likely differ significantly between humans and common laboratory animals. researchgate.netnih.gov This underscores the importance of using human-derived in vitro systems to accurately characterize metabolic pathways. helsinki.fi

Table 1: Example of Species Differences in Glucuronidation Kinetics for a UGT Substrate This table illustrates the concept of species-specific differences using a model compound, as detailed data for fluconazole is not available.

| Species (Liver Microsomes) | Kinetic Parameter (Km) | Metabolic Activity (CLint) | Reference |

|---|---|---|---|

| Human (HLM) | Lowest Affinity | Intermediate | researchgate.net |

| Dog (DLM) | Strongest Affinity | Highest | researchgate.net |

| Rat (RLM) | Intermediate Affinity | Weakest | researchgate.net |

Investigations into Drug-Drug Interactions Involving Fluconazole Glucuronidation (mechanistic studies on UGT inhibition/induction)

Fluconazole is a well-documented perpetrator of drug-drug interactions (DDIs), primarily through the inhibition of metabolic enzymes. oup.comemcrit.org While its effects on cytochrome P450 enzymes are widely known, its role as an inhibitor of UGT enzymes is also clinically significant. nih.govasm.org

Mechanistic Studies on UGT Inhibition:

Mechanistic in vitro studies have demonstrated that fluconazole is a selective inhibitor of specific UGT isoforms. nih.govnih.gov Research using human liver microsomes (HLM) and recombinant UGT enzymes has pinpointed fluconazole as a relatively selective and competitive inhibitor of UGT2B7. nih.govnih.gov This provides a clear mechanistic basis for the observed clinical interaction between fluconazole and zidovudine (B1683550) (AZT), a drug primarily cleared via glucuronidation by UGT2B7. nih.govumich.edu Co-administration of fluconazole leads to a significant decrease in the clearance of AZT, increasing its plasma concentration. nih.gov

Fluconazole's inhibitory action is not limited to UGT2B7. Studies on the metabolism of codeine have shown that fluconazole inhibits both UGT2B7 and UGT2B4 to a similar extent. drugbank.comresearchgate.net It has also been reported to reduce the activity of UGT2B10 to an appreciable extent. researchgate.net In contrast, its effect on other UGT isoforms, such as UGT1A1, UGT1A6, and most of the UGT1A family, is generally minor to negligible at clinically relevant concentrations. nih.govnih.gov

The potency of this inhibition can be significant. For example, in vitro experiments have shown that fluconazole can inhibit AZT glucuronidation by 50% or more at concentrations that are achieved in patients clinically. asm.org These mechanistic studies are crucial for predicting and managing DDIs involving drugs that are substrates for UGT2B7 or UGT2B4. nih.govdrugbank.com

Table 2: In Vitro Inhibition of UGT Enzymes by Fluconazole

| UGT Isoform | Probe Substrate | Inhibition Type | Inhibitory Constant (Ki) / IC50 | Reference |

|---|---|---|---|---|

| UGT2B7 | Zidovudine (AZT) | Competitive | 73 µM (Ki with BSA) | nih.govumich.edu |

| UGT2B7 | Codeine | Inhibitor | 202 µM (Predicted) | drugbank.com |

| UGT2B4 | Codeine | Inhibitor | Similar to UGT2B7 | drugbank.comresearchgate.net |

| UGT1A9 | - | Negligible/Minor | - | nih.gov |

| UGT1A1 | - | ~25% inhibition at 2500 µM | - | nih.gov |

| UGT1A6 | - | ~25% inhibition at 2500 µM | - | nih.gov |

Mechanistic Studies on UGT Induction:

The induction of UGT enzymes is another important mechanism for DDIs, potentially leading to decreased exposure and loss of efficacy of a co-administered drug. physiology.orgresearchgate.net UGT expression can be upregulated by various xenobiotics through activation of nuclear receptors like the aryl hydrocarbon receptor (AhR). nih.gov For example, studies in human hepatocyte models have shown that AhR ligands can cause a significant increase in UGT1A1 activity. nih.gov

However, there is limited evidence to suggest that fluconazole itself is a significant inducer of UGT enzymes. europa.eu Likewise, the impact of UGT induction by other drugs on the metabolic clearance of fluconazole via glucuronidation is not well-documented, likely because glucuronidation is a minor elimination pathway for fluconazole, with the majority of the drug being excreted unchanged in the urine. drugbank.comoup.com While strong inducers of other enzyme systems (like rifampin for CYP3A4) can have a mild effect on fluconazole levels, this is not attributed to UGT induction. emcrit.org Therefore, while UGT induction is a recognized DDI mechanism, its clinical relevance concerning fluconazole's own glucuronidation pathway appears to be limited. physiology.orgresearchgate.net

Q & A

Q. What analytical methods are recommended for quantifying Fluconazole Glucuronide in biological matrices?

To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:

- Sample preparation : Use β-glucuronidase hydrolysis (e.g., Helix pomatia enzyme at pH 5.0–6.0) to release the aglycone, followed by solid-phase extraction or protein precipitation .

- Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) or polar-endcapped C18 columns to retain polar glucuronides .

- Validation : Include spiked quality controls (e.g., 200 ng/mL in urine) and assess precision, accuracy, and matrix effects .

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are involved in Fluconazole glucuronidation?

UGT isoform specificity can be determined using:

- Recombinant UGTs : Incubate Fluconazole with individual isoforms (e.g., UGT1A9, UGT2B7) and measure glucuronide formation via LC-MS/MS .

- Chemical inhibitors : Co-incubate with isoform-specific inhibitors (e.g., fluconazole for UGT2B7 inhibition) to confirm enzyme contributions .

- Human liver/renal microsomes : Compare glucuronidation rates in tissues with known UGT expression profiles .

Q. How to optimize β-glucuronidase hydrolysis for this compound in urine samples?

Optimization requires:

- Enzyme selection : Use β-glucuronidase from Helix pomatia, which has dual glucuronidase/sulfatase activity for broad substrate coverage .

- Buffer conditions : Adjust to pH 4.5–5.0 with ammonium acetate and incubate at 37°C for 1–2 hours .

- Validation : Confirm hydrolysis efficiency using spiked glucuronide standards and compare pre-/post-hydrolysis analyte levels .

Advanced Research Questions

Q. How to resolve contradictions in UGT isoform specificity for Fluconazole glucuronidation?

Conflicting data on enzyme contributions can be addressed via:

- Kinetic studies : Calculate Km and Vmax values for each UGT isoform to identify high-affinity contributors .

- Correlation analysis : Compare glucuronidation rates in human tissue microsomes with isoform-specific probe activities (e.g., UGT1A9 with propofol) .

- Genetic knockdown : Use siRNA silencing in hepatocytes to validate isoform-specific glucuronidation .

Q. What strategies differentiate O-glucuronides from N- or acyl-glucuronides of Fluconazole?

Structural differentiation involves:

- Chemical derivatization : Treat metabolites with trimethylsilyl iodide (TMSI) to derivatize hydroxyl groups. O-glucuronides yield 3 TMS groups, while N-glucuronides yield 4 .

- LC-HRMS analysis : Compare derivatized masses and fragmentation patterns with synthetic standards .

- Enzymatic stability : Acyl glucuronides are labile under alkaline conditions, whereas O-/N-glucuronides remain stable .

Q. How to assess the impact of this compound on drug-drug interactions involving UGT enzymes?

Evaluate interactions using:

- In vitro inhibition assays : Co-incubate this compound with probe substrates (e.g., furosemide for UGT1A9) to measure IC50 values .

- Clinical pharmacokinetics : Monitor metabolite ratios (e.g., M3G/M6G for morphine) in patients co-administered Fluconazole .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro inhibition data to predict in vivo interactions .

Q. What in vitro models best predict in vivo glucuronidation kinetics of Fluconazole?

Predictive models include:

- Human hepatocytes : Assess intrinsic clearance (CLint) and compare with in vivo plasma decay profiles .

- Tissue-specific microsomes : Use renal microsomes for Fluconazole glucuronidation if kidney UGTs dominate .

- Scaled hepatic clearance : Apply intersystem extrapolation factors (ISEFs) to bridge recombinant enzyme data to human liver outcomes .

Q. What are the challenges in detecting intact this compound without hydrolysis?

Direct detection challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.